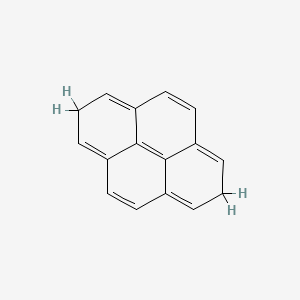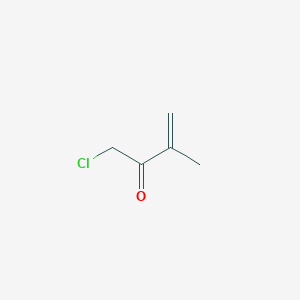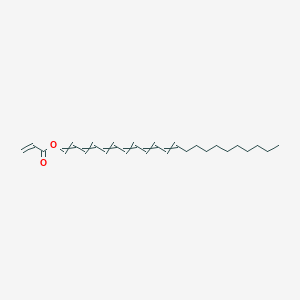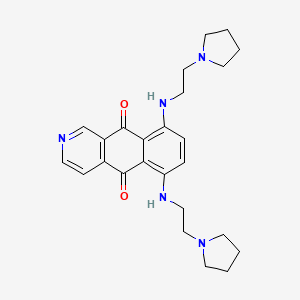![molecular formula C21H16ClN3O B12561293 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine CAS No. 192822-34-7](/img/structure/B12561293.png)
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine is a complex organic compound that features a pyridine ring fused with an imidazole ring, substituted with chlorophenyl and methoxyphenyl groups
Méthodes De Préparation
The synthesis of 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Synthetic Route:
Starting Materials: The synthesis begins with the preparation of the imidazole and pyridine precursors.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is employed to join the imidazole and pyridine rings.
Substitution Reactions: Chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, using appropriate reagents and conditions.
Industrial Production:
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving imidazole and pyridine derivatives.
Mécanisme D'action
The mechanism of action of 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain an imidazole ring fused with a benzene ring and have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar chemical properties and applications.
Unique Features:
- The combination of chlorophenyl and methoxyphenyl groups provides unique electronic and steric properties.
- The presence of both imidazole and pyridine rings allows for diverse interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in medicinal chemistry, material science, and biological studies.
Propriétés
Numéro CAS |
192822-34-7 |
|---|---|
Formule moléculaire |
C21H16ClN3O |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-16-6-4-5-15(13-16)20-19(14-9-11-23-12-10-14)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
Clé InChI |
XBEUSQHJSVGBQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(NC(=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)


![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)



![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)


![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)

